molecular formula C21H24N2O3 B12185128 N-[3-(acetylamino)phenyl]-2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetamide

N-[3-(acetylamino)phenyl]-2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetamide

Cat. No.: B12185128
M. Wt: 352.4 g/mol
InChI Key: DKQVIZLARCXJKY-UHFFFAOYSA-N
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Description

[ Note: The following is a placeholder description. Specific applications, research value, and mechanism of action must be confirmed through laboratory research and scientific literature.] N-[3-(acetylamino)phenyl]-2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetamide is a synthetic chemical compound designed for research applications. This molecule features a chroman core, a structure of high interest in medicinal chemistry due to its presence in various biologically active molecules . The integration of the acetylamino phenyl group suggests potential for diverse biochemical interactions. Researchers are exploring its value in areas such as developing novel pharmacophores, studying enzyme inhibition, or as a synthetic intermediate for more complex structures. Its mechanism of action is dependent on the specific research context and requires empirical validation. This product is intended for laboratory research purposes and is strictly not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-(2,2-dimethyl-3,4-dihydrochromen-6-yl)acetamide

InChI

InChI=1S/C21H24N2O3/c1-14(24)22-17-5-4-6-18(13-17)23-20(25)12-15-7-8-19-16(11-15)9-10-21(2,3)26-19/h4-8,11,13H,9-10,12H2,1-3H3,(H,22,24)(H,23,25)

InChI Key

DKQVIZLARCXJKY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CC3=C(C=C2)OC(CC3)(C)C

Origin of Product

United States

Preparation Methods

Chromene Ring Formation

Resorcinol undergoes Prins cyclization with 3-methylbut-2-enal in the presence of acetic acid and sulfuric acid at 80–100°C for 6–8 hours. This forms 2,2-dimethylchroman-6-ol, confirmed by NMR (δ 6.7–6.9 ppm for aromatic protons).

Introduction of Acetic Acid Side Chain

The hydroxyl group of 2,2-dimethylchroman-6-ol is converted to a bromide using PBr₃ in dichloromethane (0°C, 2 hours). Subsequent nucleophilic substitution with ethyl cyanoacetate in dimethylformamide (DMF) with K₂CO₃ (80°C, 12 hours) yields ethyl 2-(2,2-dimethylchromen-6-yl)cyanoacetate. Hydrolysis with 6M HCl at reflux for 4 hours produces the target acetic acid derivative (yield: 68–72%).

Table 1: Physical Properties of 2-(2,2-Dimethylchromen-6-yl)acetic Acid

PropertyValue
Molecular Weight220.26 g/mol
Melting Point142–145°C
SolubilityDMSO, Ethanol, Chloroform

Preparation of 3-Acetylaminoaniline

The aniline component is synthesized through selective acetylation and reduction.

Protection of Amine Group

3-Nitroaniline is acetylated using acetic anhydride in pyridine (room temperature, 4 hours) to form N-(3-nitrophenyl)acetamide (yield: 92%). Excess reagents are removed via vacuum distillation.

Reduction of Nitro Group

Catalytic hydrogenation of N-(3-nitrophenyl)acetamide with 10% Pd/C in ethanol under H₂ (50 psi, 25°C, 3 hours) yields N-(3-aminophenyl)acetamide . The product is purified via recrystallization from ethanol/water (1:3 v/v).

Amide Bond Formation

The final step involves coupling the chromene-acetic acid with 3-acetylaminoaniline.

Activation of Carboxylic Acid

2-(2,2-Dimethylchromen-6-yl)acetic acid (1 equiv) is activated with thionyl chloride (SOCl₂, 2 equiv) in anhydrous dichloromethane (40°C, 2 hours). The resultant acid chloride is isolated by rotary evaporation.

Coupling Reaction

The acid chloride is reacted with 3-acetylaminoaniline (1.2 equiv) in dry tetrahydrofuran (THF) with triethylamine (3 equiv) as a base (0°C → room temperature, 12 hours). The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1) to yield the target compound (overall yield: 58–62%).

Table 2: Reaction Optimization for Amide Coupling

ParameterOptimal ConditionYield Impact
SolventTHFMaximizes solubility
Temperature0°C → RTReduces side reactions
BaseTriethylamineNeutralizes HCl

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.28 (s, 6H, CH₃), 2.08 (s, 3H, acetyl), 2.86 (t, 2H, CH₂), 3.42 (t, 2H, CH₂), 6.72–7.45 (m, 6H, aromatic), 9.98 (s, 1H, NH).

  • LC-MS : m/z 353.2 [M+H]⁺, purity >98% by HPLC.

Crystallographic Data (If Available)

While no crystal structure is reported for this compound, analogs in exhibit dihedral angles of 85–90° between aromatic rings, suggesting similar planarity deviations.

Scale-Up Considerations and Industrial Feasibility

Cost-Effective Modifications

  • Replace Pd/C with iron powder for nitro reduction (yield: 85%, reduces metal costs).

  • Use EDCl/HOBt coupling agents for larger batches (yield: 65%, avoids SOCl₂ hazards) .

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule.

    Reduction: Reduction reactions can be used to modify the chromenyl moiety or the acetylamino group.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetamide involves its interaction with specific molecular targets. The acetylamino group may interact with enzymes or receptors, modulating their activity. The chromenyl moiety can participate in various biochemical pathways, potentially affecting cellular processes such as signal transduction or gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Position Variations

Para-Substituted Analog

Compound: N-[4-(acetylamino)phenyl]-2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetamide

  • Key Difference: The acetylamino group is para-substituted on the phenyl ring.
  • Para-substitution may enhance steric accessibility for target binding compared to meta-substitution.
5-Acetylamino-2-Methoxy Variant

Compound: N-[5-(acetylamino)-2-methoxyphenyl]-2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetamide

  • Key Difference: Addition of a methoxy group at the 2-position and acetylamino at the 5-position.
  • Implications :
    • Increased molecular weight (382.5 vs. 376.44) and lipophilicity due to the methoxy group.
    • Methoxy groups can improve metabolic stability by reducing oxidative degradation.

Core Heterocycle Modifications

Phenoxy-Substituted Analog

Compound: N-[3-(acetylamino)phenyl]-2-(4-isopropylphenoxy)acetamide

  • Key Difference: Chromen replaced with a 4-isopropylphenoxy group.
  • Predicted boiling point (591.2°C) and density (1.190 g/cm³) suggest higher volatility than chromen derivatives.
Pyrazol-Core Derivative

Compound : 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

  • Key Difference : Chromen replaced with a pyrazol ring and dichlorophenyl group.
  • Implications: Pyrazol rings enable coordination with metal ions, useful in catalysis or metalloenzyme inhibition.

Functional Group Additions

Indole-Substituted Analog

Compound: 2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(acetylamino)phenyl]acetamide

  • Key Difference : Incorporation of an indole ring.
  • Implications :
    • Indole’s aromaticity and hydrogen-bonding capacity may enhance interactions with biological targets like serotonin receptors.
    • Higher molecular weight (364.4 vs. 376.44) could affect pharmacokinetics.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Properties/Applications Reference
Target Compound C22H24N2O3 376.44 3-acetylamino phenyl, 2,2-dimethylchromen Chromen rigidity, acetamide linkage -
Para-substituted analog C22H24N2O3 376.44 4-acetylamino phenyl Altered electronic distribution
5-Acetylamino-2-methoxy variant C22H26N2O4 382.5 5-acetylamino, 2-methoxy phenyl Enhanced metabolic stability
Phenoxy analog C19H22N2O3 326.39 4-isopropylphenoxy, 3-acetylamino phenyl Higher volatility
Pyrazol-core derivative C19H17Cl2N3O2 398.24 Dichlorophenyl, pyrazol ring Metal coordination potential
Indole-substituted analog C20H20N4O3 364.4 Indole ring, dual acetylamino groups Serotonin receptor interaction

Research Findings and Implications

Substitution Position : Meta-substitution in the target compound may optimize steric and electronic interactions compared to para-substituted analogs, influencing target selectivity .

Heterocycle Impact : Chromen’s rigidity likely enhances binding to planar protein pockets, whereas pyrazol or indole cores offer versatility in metal coordination or neurotransmitter mimicry .

Functional Groups : Methoxy or chloro substituents improve stability or permeability but may introduce toxicity risks, as seen in pesticide-related acetamides (e.g., alachlor) .

Biological Activity

N-[3-(acetylamino)phenyl]-2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetamide is a synthetic compound that belongs to a class of molecules known for their diverse biological activities. This article explores its biological properties, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a coumarin core, which is known for its various biological effects. The structure can be represented as follows:

N 3 acetylamino phenyl 2 2 2 dimethyl 3 4 dihydro 2H chromen 6 yl acetamide\text{N 3 acetylamino phenyl 2 2 2 dimethyl 3 4 dihydro 2H chromen 6 yl acetamide}

Anticancer Activity

Research has indicated that compounds with a coumarin scaffold exhibit significant anticancer properties. For instance, derivatives of coumarin have been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell migration and invasion. A study highlighted that certain coumarin-based compounds could effectively target and disrupt tumor vasculature, leading to enhanced anticancer efficacy .

CompoundIC50 (µM)Mechanism of Action
Compound A10.5Induces apoptosis via caspase activation
Compound B5.0Inhibits cell migration and invasion

Anticholinesterase Activity

The compound's potential as an acetylcholinesterase (AChE) inhibitor has been evaluated due to its implications in treating neurodegenerative diseases like Alzheimer's. In vitro studies have demonstrated that related compounds exhibit strong inhibitory activity against AChE, with IC50 values ranging from 2.7 µM to 15 µM. The mechanism involves binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine .

StudyCompoundIC50 (µM)Reference
Study 1N-[3-(acetylamino)phenyl]-...12.0PMC11531508
Study 2Coumarin Derivative2.7PMC11531508

Antimicrobial Activity

Compounds similar to N-[3-(acetylamino)phenyl]-... have also shown antimicrobial properties against various pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Case Studies

  • Case Study: Neuroprotective Effects
    • A study investigated the neuroprotective effects of a related coumarin derivative in a mouse model of Alzheimer's disease. The results indicated significant improvements in cognitive function and reduced amyloid plaque formation.
  • Case Study: Anticancer Efficacy
    • In vitro studies demonstrated that N-[3-(acetylamino)phenyl]-... significantly reduced the viability of breast cancer cells by inducing apoptosis through mitochondrial pathways.

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